molecular formula C9H7F2N3O B2411370 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine CAS No. 1512408-08-0

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Cat. No. B2411370
CAS RN: 1512408-08-0
M. Wt: 211.172
InChI Key: BPAKKPGGEYDIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a chemical compound with the CAS Number: 1512408-08-0 . It has a molecular weight of 211.17 . The compound is stored at 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)14-15-8/h1-2,4H,3H2,(H2,12,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.17 . It is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

Photochemical Synthesis

The compound 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine and its derivatives have been synthesized through photochemical methodologies. For instance, a study described a photochemical synthesis approach for 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlighting a process that involves irradiation and the presence of nitrogen nucleophiles like ammonia or primary and secondary aliphatic amines (Buscemi et al., 2001). Another study explored the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, proposing a synthesis route for fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles (Pace et al., 2004).

Antimicrobial and Antioxidant Activities

Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives, including those related to 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine, and evaluated their antimicrobial activities. These compounds have been found to possess significant antimicrobial properties against a variety of microorganisms (Bektaş et al., 2007). Furthermore, some derivatives have shown promising antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) reducing activities (Saundane et al., 2013).

Synthesis of Energetic Material Precursors

The compound and its derivatives have been synthesized and characterized for applications as energetic material precursors. For instance, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, a related derivative, has been synthesized and characterized, with emphasis on its crystal structure and potential application as an energetic material precursor (Zhu et al., 2021).

Optoelectronic Applications

Additionally, some studies have synthesized derivatives of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine for potential applications in optoelectronic devices. For instance, 5-Pentafluorophenyl-1,2,4-oxadiazoles, substituted at C(3), have been synthesized and functionalized for potential applications as light emitters in optoelectronic devices (Buscemi et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)14-15-8/h1-2,4H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAKKPGGEYDIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.